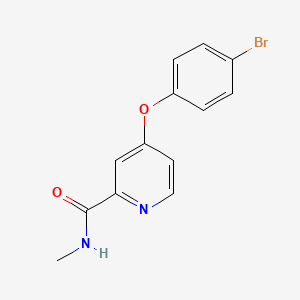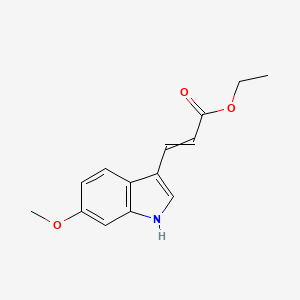
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester is a chemical compound with a complex structure that includes an indole ring substituted with a methoxy group and an ethyl ester functional group
Preparation Methods
The synthesis of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester typically involves several steps. One common method includes the reaction of 6-methoxyindole with an appropriate acylating agent to introduce the propenoic acid moiety. The esterification process then follows, where the carboxylic acid group is converted into an ethyl ester. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.
Chemical Reactions Analysis
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester include other indole derivatives with different substituents or ester groups. For example:
2-Propenoic acid, 3-(5-methoxy-1H-indol-3-yl)-, ethyl ester: Similar structure but with a different position of the methoxy group.
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-(6-methoxy-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h4-9,15H,3H2,1-2H3 |
InChI Key |
NSJQTEWTTKBOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


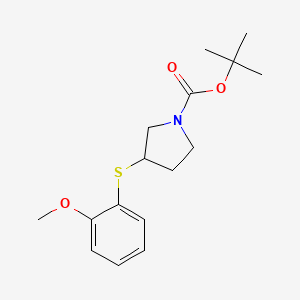
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
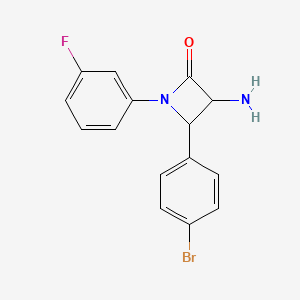
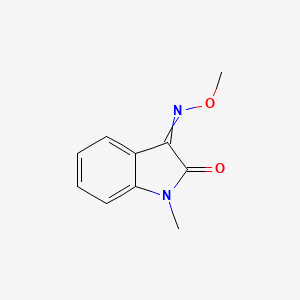
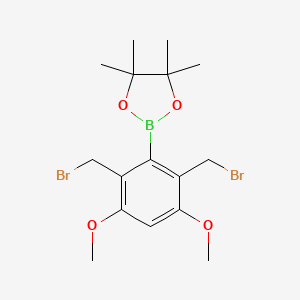

![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)

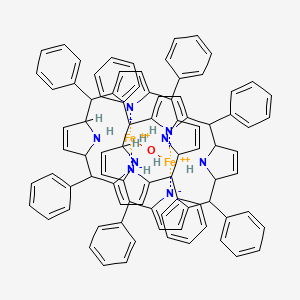
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
